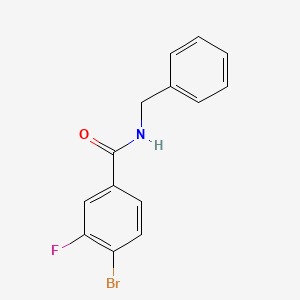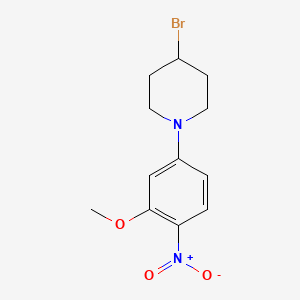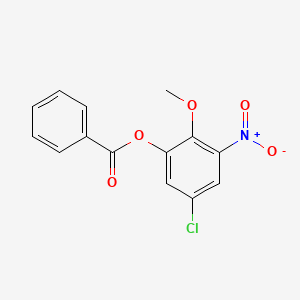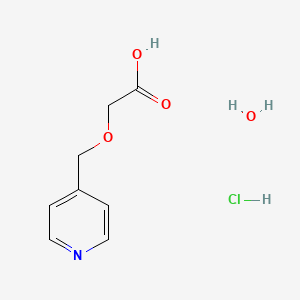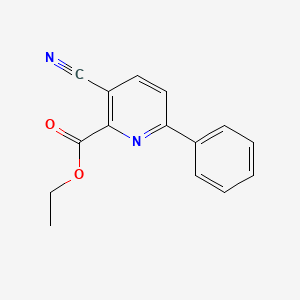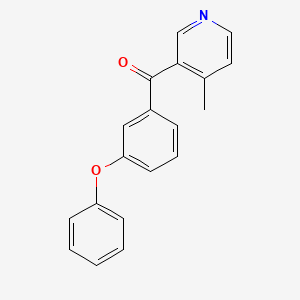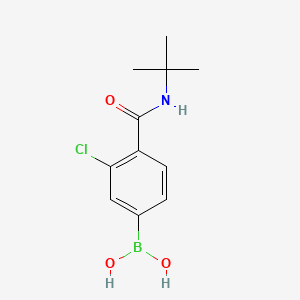
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid
Übersicht
Beschreibung
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid (3-Cl-4-NtBCPA) is an organoboronic acid that is used in various scientific research applications. It is a versatile compound that is used in a wide range of laboratory experiments and is known for its stability and solubility in both organic and aqueous solvents. 3-Cl-4-NtBCPA has been studied extensively for its biochemical and physiological effects, as well as for its application in synthesis. Additionally, this paper will discuss future directions for the use of 3-Cl-4-NtBCPA.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid and related compounds have been utilized in various catalytic applications within organic synthesis. For instance, Rhodium-catalyzed enantioselective additions of arylboronic acids to in situ generated N-Boc arylimines demonstrate the utility of phenylboronic acids in preparing chiral compounds with high optical purity. These reactions are essential for synthesizing compounds with specific chiral configurations, which is crucial in the pharmaceutical industry for creating drugs with targeted effects and minimal side effects (Storgaard & Ellman, 2009).
Material Science and Nanotechnology
In material science, phenylboronic acids have been investigated for their potential in creating novel materials. For example, studies on the preparation, structure, and fluorescence emission of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion demonstrate the role of phenylboronic acids in enhancing the properties of polymer-based materials. These materials show promising applications in areas such as light-emitting diodes (LEDs) and sensors due to their unique fluorescence emission characteristics (Gao, Fang, & Men, 2012).
Biomedical Applications
In the biomedical field, phenylboronic acids are explored for their utility in targeted drug delivery systems. Phenylboronic acid-decorated nanoparticles, for instance, have been prepared for tumor-targeted drug delivery, leveraging the ability of phenylboronic acid to enhance tumor-homing activity. This property significantly improves tumor accumulation and antitumor effects, making phenylboronic acid-decorated compounds valuable in developing more effective cancer treatments (Wang et al., 2016).
Analytical Chemistry
Phenylboronic acids also find applications in analytical chemistry, as demonstrated by their use in ion-selective electrodes and sensors. For example, 3-(4-tolylazo)phenylboronic acid has been used as the active component of electrodes selective for polyhydroxy compounds. These electrodes exhibit cationic and anionic responses to catecholamines and phenolic acids, respectively, showcasing the versatility of phenylboronic acids in developing sensitive and selective analytical tools (Shvedene et al., 2002).
Eigenschaften
IUPAC Name |
[4-(tert-butylcarbamoyl)-3-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTCLOPBDGFPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657355 | |
| Record name | [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid | |
CAS RN |
850589-46-7 | |
| Record name | [4-(tert-Butylcarbamoyl)-3-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



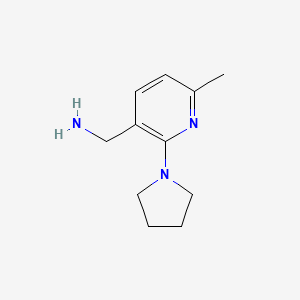

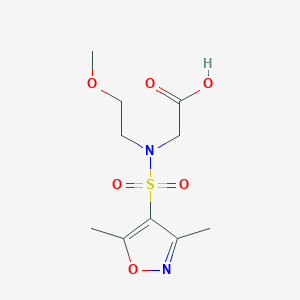
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)
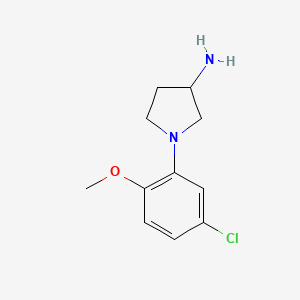
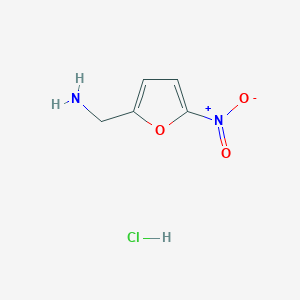
![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)
